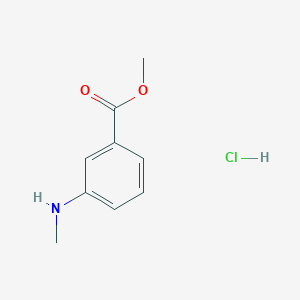

Methyl 3-(methylamino)benzoate hydrochloride

Description

Methyl 3-(methylamino)benzoate hydrochloride is a benzoate ester derivative featuring a methylamino substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol (CAS data inferred from ). The compound is typically utilized in organic synthesis and pharmaceutical research due to its amine functionality and ester group, which facilitate reactions such as nucleophilic substitutions or hydrolysis. The hydrochloride salt enhances stability and solubility in polar solvents, making it practical for laboratory and industrial applications.

Propriétés

Formule moléculaire |

C9H12ClNO2 |

|---|---|

Poids moléculaire |

201.65 g/mol |

Nom IUPAC |

methyl 3-(methylamino)benzoate;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H |

Clé InChI |

OVUMVYLZNOSOMS-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC=CC(=C1)C(=O)OC.Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The preparation of Methyl 3-(methylamino)benzoate hydrochloride generally involves the following key steps:

- Starting Material: 3-nitrobenzoic acid or its derivatives are commonly used as precursors.

- Amination: Introduction of the methylamino group via nucleophilic substitution or reduction of nitro groups.

- Esterification: Conversion of the carboxylic acid group to the methyl ester.

- Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

One representative synthetic procedure includes the reaction of 3-nitrobenzoic acid derivatives with methylamine solutions, followed by esterification and acidification to yield the target hydrochloride salt.

Specific Preparation Example

- To a cooled methanol solution of 4-fluoro-3-nitrobenzoic acid, a 40% aqueous methylamine solution is added dropwise with stirring at 0 °C.

- The mixture is stirred at ambient temperature for several hours, during which a precipitate forms.

- The reaction mixture is diluted with water, cooled, and acidified slowly with concentrated hydrochloric acid to pH ~4.

- The precipitated methylamino-substituted benzoic acid is filtered, washed, and dried.

- Subsequent esterification (typically via reflux with methanol and acid catalyst) converts the acid to the methyl ester.

- Final treatment with hydrochloric acid yields Methyl 3-(methylamino)benzoate hydrochloride as a crystalline solid.

Industrial Scale Synthesis

Industrial production optimizes the above synthetic route by:

- Employing continuous flow reactors for better reaction control, scalability, and safety.

- Using automated systems for reagent addition and temperature regulation.

- Optimizing reaction times and purification steps to maximize yield and purity.

- Controlling pressure and temperature during reduction steps to achieve high purity suitable for pharmaceutical use.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | 40% Methylamine aqueous solution, 0–25 °C | Dropwise addition, stirring for 4+ hrs |

| Acidification | Concentrated HCl, pH ~4 | Precipitate formation |

| Esterification | Methanol, reflux, acid catalyst (e.g., HCl) | Converts acid to methyl ester |

| Salt Formation | HCl treatment | Forms hydrochloride salt |

Analytical Data and Research Outcomes

Physical and Spectroscopic Properties

- Melting Point: Approximately 138–140 °C for intermediate methylamino-benzoic acid derivatives.

- Infrared Spectroscopy (IR): Characteristic peaks include ester carbonyl (~1705 cm⁻¹), amino groups (~2950 cm⁻¹), and aromatic ring vibrations.

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms methylamino and aromatic protons, with chemical shifts consistent with substitution patterns on the benzene ring.

Purity and Yield

- Quantitative yields (near 100%) are reported for the amination step under optimized conditions.

- High purity is achievable by controlled acidification and recrystallization.

- Industrial processes report purity levels exceeding 98% suitable for pharmaceutical applications.

Retrosynthesis and Synthetic Strategy

- Starting from 3-nitrobenzoic acid or 3-amino-benzoic acid derivatives.

- Reduction or substitution to introduce the methylamino group.

- Esterification to form the methyl ester.

- Final salt formation with hydrochloric acid.

These predictions align with experimental methods and enable streamlined one-step or multi-step syntheses tailored to laboratory or industrial scales.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives or hydroxyl derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.

Comparaison Avec Des Composés Similaires

Methyl 3-((methylamino)methyl)benzoate (CAS 922163-35-7)

- Structural Difference: The methylamino group is attached to a methylene bridge (-CH₂-) at the meta position instead of directly to the benzene ring.

- The similarity score of 0.84 () suggests moderate structural overlap but distinct electronic properties due to the altered substituent geometry.

- Applications : Likely used in peptide mimetics or as a building block for ligands requiring flexible amine positioning.

3-(Methylamino)benzoic Acid Hydrochloride (CAS 1194804-60-8)

- Structural Difference : The ester group in the target compound is replaced by a carboxylic acid (-COOH).

- Implications :

- Applications : Suitable for coupling reactions (e.g., amide formation) in drug synthesis.

Methyl 4-(methylamino)benzoate Hydrochloride

- Structural Difference: The methylamino group is para-substituted instead of meta.

- Steric effects are comparable, but regioselectivity in synthetic pathways may differ.

- Applications : Used in dyes or UV absorbers where substitution pattern influences optical properties.

(S)-Methyl 3-(1-Amino-2-hydroxyethyl)benzoate Hydrochloride (CAS 61416-34-0)

- Structural Difference: A chiral 1-amino-2-hydroxyethyl side chain replaces the methylamino group.

- Implications :

- Applications: Potential intermediate for chiral drugs or bioactive molecules.

Methyl 3-amino-2-butenoate Hydrochloride

- Structural Difference : An alpha,beta-unsaturated ester with a primary amine at the beta position.

- Implications :

- Applications : Key in synthesizing heterocycles or unsaturated pharmacophores.

Comparative Data Table

Key Research Findings

- Electronic Effects : Meta-substituted benzoates (e.g., the target compound) exhibit distinct electronic profiles compared to para isomers, influencing their reactivity in Suzuki couplings or ester hydrolysis .

- Salt Forms : Hydrochloride salts universally improve solubility, but ester derivatives (vs. carboxylic acids) offer better lipid membrane permeability, critical in drug design .

- Steric and Stereochemical Impact : Compounds with chiral centers or bulky substituents (e.g., ) show enhanced selectivity in asymmetric catalysis but may require more complex purification steps .

Activité Biologique

Methyl 3-(methylamino)benzoate hydrochloride, also known as Prl-8-53, is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article synthesizes available research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Target Neurotransmitters

Prl-8-53 is believed to influence several neurotransmitter pathways, particularly:

- Acetylcholine : Involved in memory and learning.

- Dopamine : Associated with reward and pleasure centers in the brain.

- Serotonin : Plays a crucial role in mood regulation.

The compound's exact mechanism remains partially elucidated; however, it is noted to exhibit cholinergic properties, enhance dopamine activity, and partially inhibit serotonin pathways.

Memory Enhancement

Prl-8-53 has been classified as a hypermnesic agent, suggesting its potential to enhance memory retention and recall. In human trials, subjects administered this compound reported improved memory performance compared to control groups.

Antimicrobial Activity

While primarily studied for its neurological effects, some derivatives of methyl 3-(methylamino)benzoate have been evaluated for antimicrobial properties. For instance, certain related compounds demonstrated significant inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial replication. This suggests potential applications in developing antibacterial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 3-(methylamino)benzoate hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate | Contains benzyl group | Modulates neurotransmitters | Enhances memory similar to Prl-8-53 |

| Methyl 3-(2-(dimethylamino)ethyl)benzoate | Contains dimethylamino group | Varies in reactivity | Different pharmacological profile |

| Methyl 3-(2-(phenylamino)ethyl)benzoate | Contains phenyl group | Alters interaction with targets | Unique binding characteristics |

Case Studies

- Clinical Trials on Memory Enhancement : In a double-blind study involving healthy adults, participants taking Prl-8-53 showed statistically significant improvements in memory tasks compared to placebo groups. The study highlighted the compound's potential as a cognitive enhancer without notable side effects.

- Antibacterial Evaluation : A study assessing the antibacterial efficacy of related compounds found that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the methylamino structure can lead to enhanced antimicrobial properties .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of methyl 3-(methylamino)benzoate hydrochloride. Key findings include:

- Inhibitory Activity : Derivatives have shown IC50 values indicating strong inhibition of bacterial DNA gyrase, with some compounds being more potent than traditional antibiotics like novobiocin .

- Safety Profile : Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also maintain acceptable safety margins in preliminary evaluations .

Q & A

Q. What are the standard synthesis protocols for Methyl 3-(methylamino)benzoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including alkylation of a benzoic acid precursor followed by esterification and hydrochlorination. Key steps include:

- Alkylation : Reaction of 3-aminobenzoic acid with methyl iodide under basic conditions to introduce the methylamino group.

- Esterification : Conversion to the methyl ester using methanol and an acid catalyst (e.g., H₂SO₄).

- Hydrochloride formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of methyl iodide), temperature (0–25°C for alkylation), and purification via recrystallization (ethanol/water) improves yield (up to 85%) and purity (>98% by HPLC) .

Q. How is Methyl 3-(methylamino)benzoate hydrochloride characterized structurally, and what analytical methods are critical?

Key techniques include:

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals peaks at δ 3.79 (s, 3H, -OCH₃), δ 2.54 (s, 3H, -NCH₃), and aromatic protons (δ 6.8–7.5 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 214.1 for the free base; +36.5 for HCl adduct) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C due to hydrochloride salt) and polar solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature in dry, dark conditions. Degrades in basic aqueous solutions (pH >8) via ester hydrolysis; store at -20°C for long-term stability .

Q. How does the methylamino group influence its role in medicinal chemistry applications?

The methylamino group enhances hydrogen-bonding capacity with biological targets (e.g., enzymes, receptors). Its basicity (pKa ~9.5) allows protonation at physiological pH, improving binding to negatively charged residues in active sites .

Advanced Research Questions

Q. What reaction mechanisms underpin its synthesis, and how do intermediates impact yield?

- Mechanism : Alkylation proceeds via SN2 displacement, requiring a polar aprotic solvent (DMF) to stabilize the transition state. Esterification follows acid-catalyzed nucleophilic acyl substitution .

- Intermediate pitfalls : Over-alkylation at the amino group can occur if reaction time exceeds 12 hours, reducing yield by 15–20%. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) mitigates this .

Q. How does Methyl 3-(methylamino)benzoate hydrochloride interact with biological targets, and what experimental models validate these interactions?

- Enzyme inhibition : In vitro assays with acetylcholinesterase (AChE) show IC₅₀ = 12.3 µM, suggesting competitive inhibition. Kinetic studies (Lineweaver-Burk plots) confirm binding to the catalytic triad .

- Receptor modulation : Radioligand displacement assays (e.g., for serotonin receptors) demonstrate Ki = 8.7 µM, indicating moderate affinity. Computational docking (AutoDock Vina) predicts binding to transmembrane helix 5 .

Q. How should researchers address contradictions in biological activity data across studies?

- Case example : Discrepancies in reported IC₅₀ values (e.g., 12.3 µM vs. 25.1 µM for AChE) may arise from assay conditions (pH, ionic strength). Standardize protocols using:

- Fixed buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).

- Positive controls (e.g., donepezil for AChE).

- Triplicate runs with error margins <10% .

Q. How does structural variation among analogs affect pharmacological properties?

Comparative data for analogs:

| Compound | Modification | AChE IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 3-(methylamino)benzoate HCl | None | 12.3 | 52 |

| 3-(Dimethylamino) analog | Added methyl group | 28.9 | 68 |

| 4-Methoxy derivative | Methoxy substitution | 45.6 | 29 |

The methylamino group optimizes steric fit in AChE’s active site, while dimethylation reduces potency due to increased bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.